Sodium phenylphosphinate

Vue d'ensemble

Description

Sodium phenylphosphinate is a chemical compound with the molecular formula C6H6NaO2P. It appears as a white crystalline solid and is soluble in water and some organic solvents. This compound is used in various applications, including as a reducing agent, catalyst, and ligand in organic synthesis, as well as a flame retardant due to its phosphorus content .

Méthodes De Préparation

Sodium phenylphosphinate can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. Another method involves the reduction of phenylphosphonous dichloride with sodium borohydride in the presence of a suitable solvent .

Industrial production methods often involve the use of phenylphosphinic acid as a starting material, which is then neutralized with sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Sodium phenylphosphinate acts as a nucleophile in displacement reactions, particularly with alkyl halides and aryl electrophiles:

-

Reaction with Alkyl Halides :

This reaction forms alkyl phenylphosphinates, useful intermediates in flame retardants .

-

Cross-Coupling with Aryl Electrophiles :

Palladium-catalyzed C–P bond formation with aryl nonaflates proceeds efficiently at 120°C, yielding arylphosphinates. Sodium iodide additives enhance reaction rates by stabilizing intermediates .

Coordination Chemistry

This compound serves as a ligand in dinuclear copper(II) complexes. For example:

-

Synthesis of [Cu₂L₁(C₆H₅HPOO)₂]ClO₄ :

Reacting phenylphosphinic acid with a copper(II) acetate complex in aqueous medium produces stable green crystals. The phosphinate moiety coordinates via oxygen atoms, forming bridging ligands .Key Conditions :

Alkali Metal Ion Catalysis

Sodium ions in phenylphosphinate enhance nucleophilic displacement at phosphorus. In ethoxide-mediated reactions with p-nitrophenyl phenylphosphonate (PNPP), sodium ions stabilize the transition state:

-

Pre-association of PNPP with two Na⁺ ions accelerates reaction rates .

-

Kinetic studies suggest four Na⁺ ions interact in the transition state .

Phenoxazinone Synthase-like Activity

Dinuclear copper complexes ligated by this compound catalyze the oxidation of 2-aminophenol (2-AP) to 2-amino-3H-phenoxazine-3-one. Oxygen saturation increases turnover numbers from 82 h⁻¹ (ambient O₂) to 210 h⁻¹ (O₂-rich) .

Redox Reactions

This compound participates in redox processes:

Applications De Recherche Scientifique

Flame Retardant Properties

Overview

Sodium phenylphosphinate is widely used as a flame retardant in polymers, textiles, and other materials. Its effectiveness arises from its ability to decompose during combustion, releasing non-flammable gases and forming a protective char layer that inhibits further burning .

Key Applications

- Plastics and Polymers: Enhances fire resistance in materials such as polyamide and polycarbonate resins.

- Textiles: Used in the treatment of fabrics to improve their fire safety standards.

Case Study

A study demonstrated that incorporating this compound into polyamide resins significantly improved their thermal stability and reduced flammability. The treated materials exhibited a reduction in peak heat release rate (PHRR) during combustion tests, confirming the compound's effectiveness as a flame retardant .

Corrosion Inhibition

Overview

Research indicates that this compound can serve as an effective corrosion inhibitor for metals. It forms a protective film on metal surfaces, which reduces the interaction between the metal and corrosive agents .

Key Applications

- Aerospace Industry: Protects aircraft components from corrosion.

- Automotive Industry: Used in coatings for automotive parts to enhance longevity.

Case Study

In a controlled experiment, this compound was applied to steel samples exposed to saline environments. Results showed a significant decrease in corrosion rates compared to untreated samples, highlighting its potential for industrial applications where metal durability is critical .

Energy Storage Applications

Overview

Recent research has explored the use of this compound as a component in rechargeable battery systems. Its ionic conductivity properties make it suitable for use as an organic electrode material .

Key Applications

- Rechargeable Batteries: Serves as a cathode material in sodium-ion batteries, exhibiting impressive cycling stability and charge-discharge performance.

Case Study

A study presented this compound-based compounds as novel cathode materials with intrinsic ionic conductivity. These materials demonstrated stable cycling performance over 1000 cycles at high discharge rates, showcasing their potential in next-generation energy storage technologies .

Mécanisme D'action

The mechanism of action of sodium phenylphosphinate involves its ability to donate electrons, making it an effective reducing agent. In biochemical applications, it can interact with enzyme active sites, altering their activity. The molecular targets and pathways involved depend on the specific application, but generally, it affects redox reactions and enzyme catalysis .

Comparaison Avec Des Composés Similaires

Sodium phenylphosphinate can be compared with other similar compounds such as sodium hypophosphite, sodium phosphinate, and sodium phosphite. These compounds share similar phosphorus-based structures but differ in their oxidation states and reactivity. This compound is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other phosphinates .

Similar Compounds

- Sodium hypophosphite

- Sodium phosphinate

- Sodium phosphite

This compound stands out due to its specific applications in organic synthesis and flame retardancy, which are not as prominent in the other similar compounds .

Activité Biologique

Sodium phenylphosphinate (SPP) is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in the realms of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of SPP, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

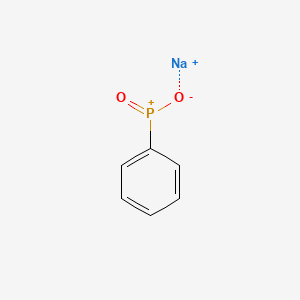

This compound has the molecular formula and is characterized by the presence of a phenyl group attached to a phosphinate moiety. Its structure can be represented as follows:

This unique structure imparts various properties that contribute to its biological activity.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of SPP and its derivatives. For instance, a study involving osteosarcoma cell lines (SAOS-2) demonstrated that SPP exhibited significant cytotoxicity, reducing cell viability markedly at higher concentrations (up to 55% viability at 5 mM). The study employed techniques such as MTT assays and RT-PCR to assess cell viability and gene expression changes, indicating that SPP may induce apoptosis in cancer cells .

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 1 | 80 |

| 2.5 | 70 |

| 5 | 55 |

2. Cell Viability and Safety Profile

In another investigation focusing on human keratinocyte cell lines (HaCaT), SPP was shown to have a relatively good safety profile, with cell viability remaining around 77% at a concentration of 5 mM. This suggests that while SPP is cytotoxic to certain cancer cells, it may be less harmful to normal cells, making it a candidate for further therapeutic exploration .

The mechanism by which this compound exerts its biological effects involves modulation of cellular pathways associated with apoptosis and cell cycle regulation. Research indicates that SPP may influence gene expression related to cell survival and proliferation, particularly through the downregulation of anti-apoptotic genes such as Bid .

Case Study 1: In Vitro Evaluation of SPP in Cancer Therapy

A recent study evaluated the effects of SPP on osteosarcoma cells compared to other phosphorus-containing compounds. The findings suggested that SPP not only inhibited cell growth but also induced morphological changes indicative of apoptosis, such as cell rounding and detachment from culture plates .

Case Study 2: Comparative Toxicology Assessment

A comparative analysis was conducted using various phosphonic and phosphinic acid derivatives. The results indicated that while some derivatives exhibited high toxicity, SPP maintained a favorable biocompatibility profile in non-cancerous cell lines, suggesting its potential as a safer alternative in therapeutic applications .

Research Findings

Research has consistently shown that this compound possesses significant biological activity across various experimental models. The following table summarizes key findings from multiple studies:

Propriétés

IUPAC Name |

sodium;oxido-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJJPFYGIRKQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063402 | |

| Record name | Sodium phenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid | |

| Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4297-95-4 | |

| Record name | Sodium phenylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004297954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHENYLPHOSPHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH1F4503C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper investigates various phosphorus compounds as potential heat stabilizers for PET. How does sodium phenylphosphinate compare to the other compounds tested in terms of its stabilizing effect?

A1: The research primarily focuses on comparing the stabilizing effects of different phosphorus compounds, including this compound, but it does not explicitly state the performance of this compound relative to the other compounds. The paper highlights that "under the conditions used for polymerization, the more efficient stabilizers were tributyl phosphate, phenylphosphonic acid and phenylphosphinic acid" []. Further research and direct comparisons are needed to determine the relative effectiveness of this compound as a heat stabilizer for PET.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.